molecular formula C15H13NO5 B169235 4-Benzyloxy-3-nitrophenyl acetate CAS No. 141498-79-5

4-Benzyloxy-3-nitrophenyl acetate

Cat. No. B169235
M. Wt: 287.27 g/mol
InChI Key: MQXCUKMOGHBJPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Benzyloxy-3-nitrophenyl acetate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a nitroaromatic compound that is commonly used as a substrate for enzyme-catalyzed reactions.

Mechanism Of Action

The mechanism of action of 4-Benzyloxy-3-nitrophenyl acetate involves the hydrolysis of the ester bond by esterases and lipases. The hydrolysis of the ester bond results in the formation of 4-hydroxy-3-nitrophenol and benzyl alcohol. The reaction is commonly used in the study of enzyme kinetics and inhibition.

Biochemical And Physiological Effects

4-Benzyloxy-3-nitrophenyl acetate has no known biochemical or physiological effects. However, it is important to note that the compound should be handled with care as it is toxic and can cause skin and eye irritation.

Advantages And Limitations For Lab Experiments

One of the advantages of using 4-Benzyloxy-3-nitrophenyl acetate in lab experiments is its high substrate specificity towards esterases and lipases. This makes it an ideal substrate for studying the kinetics and inhibition of these enzymes. Additionally, the compound is relatively stable and can be stored for long periods without significant degradation.
However, one of the limitations of using 4-Benzyloxy-3-nitrophenyl acetate is its toxicity. The compound can cause skin and eye irritation, and proper safety precautions should be taken when handling it. Additionally, the compound is relatively expensive compared to other substrates, which may limit its use in certain experiments.

Future Directions

There are numerous future directions for the use of 4-Benzyloxy-3-nitrophenyl acetate in scientific research. One potential area of research is the development of new drugs and drug delivery systems using the compound. Additionally, the compound can be used in the study of enzyme kinetics and inhibition, particularly in the development of new inhibitors for esterases and lipases. Finally, the compound can be used in the study of enzyme biocatalysis and biotransformation, particularly in the development of new biocatalysts for industrial applications.
Conclusion
In conclusion, 4-Benzyloxy-3-nitrophenyl acetate is a chemical compound that has numerous applications in scientific research. It is commonly used as a substrate for enzyme-catalyzed reactions, particularly in the study of esterases and lipases. The compound has a high substrate specificity and is relatively stable, making it an ideal substrate for certain experiments. However, the compound is toxic and should be handled with care. There are numerous future directions for the use of 4-Benzyloxy-3-nitrophenyl acetate in scientific research, particularly in the development of new drugs and drug delivery systems, the study of enzyme kinetics and inhibition, and the study of enzyme biocatalysis and biotransformation.

Synthesis Methods

4-Benzyloxy-3-nitrophenyl acetate can be synthesized through several methods. One of the most commonly used methods is the reaction of 4-hydroxy-3-nitrophenyl acetic acid with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction mixture is then refluxed for several hours, and the resulting product is purified using column chromatography.

Scientific Research Applications

4-Benzyloxy-3-nitrophenyl acetate has numerous applications in scientific research. It is commonly used as a substrate for enzyme-catalyzed reactions, particularly in the study of esterases and lipases. The compound is also used in the development of new drugs and drug delivery systems. Additionally, 4-Benzyloxy-3-nitrophenyl acetate is used in the study of enzyme kinetics and inhibition.

properties

CAS RN

141498-79-5

Product Name

4-Benzyloxy-3-nitrophenyl acetate

Molecular Formula

C15H13NO5

Molecular Weight

287.27 g/mol

IUPAC Name

(3-nitro-4-phenylmethoxyphenyl) acetate

InChI

InChI=1S/C15H13NO5/c1-11(17)21-13-7-8-15(14(9-13)16(18)19)20-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3

InChI Key

MQXCUKMOGHBJPQ-UHFFFAOYSA-N

SMILES

CC(=O)OC1=CC(=C(C=C1)OCC2=CC=CC=C2)[N+](=O)[O-]

Canonical SMILES

CC(=O)OC1=CC(=C(C=C1)OCC2=CC=CC=C2)[N+](=O)[O-]

Origin of Product

United States

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